molecular formula C9H13NO B12967279 3-(1-Aminopropyl)phenol

3-(1-Aminopropyl)phenol

Cat. No.: B12967279
M. Wt: 151.21 g/mol
InChI Key: GWAYOJOTLSFFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-(1-Aminopropyl)phenol can be achieved through several routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid, followed by treatment with ammonia and hydrobromic acid . This multi-step reaction yields this compound with a high degree of purity and is suitable for industrial-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(1-Aminopropyl)phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(1-aminopropyl)phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3

InChI Key

GWAYOJOTLSFFHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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